
physicochemical characteristics of 4-
Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Chloropyridine-2-carboxamide

Cat. No.: B108429 Get Quote

An In-Depth Guide to the Physicochemical Characterization of 4-Chloropyridine-2-
carboxamide for Drug Discovery and Development

Abstract
4-Chloropyridine-2-carboxamide is a heterocyclic building block of significant interest in

medicinal chemistry and agrochemical synthesis.[1] Its utility as a synthetic intermediate in the

development of novel anti-inflammatory and anti-cancer agents necessitates a thorough

understanding of its fundamental physicochemical properties.[1] These parameters—including

solubility, lipophilicity (LogP), and ionization constant (pKa)—are critical determinants of a

molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a

comprehensive overview of the known properties of 4-Chloropyridine-2-carboxamide and

presents detailed, field-proven experimental protocols for the precise determination of its key

physicochemical characteristics. The methodologies are presented from the perspective of a

senior application scientist, emphasizing the causal reasoning behind experimental design to

ensure data integrity and reproducibility for researchers in drug discovery and chemical

development.

Chemical Identity and Structural Confirmation
Accurate identification is the foundation of all subsequent characterization. 4-Chloropyridine-
2-carboxamide is an off-white crystalline solid.[1][2] Its identity is unequivocally confirmed by a

combination of spectroscopic methods and fundamental physical constants.
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Table 1: Chemical Identifiers for 4-Chloropyridine-2-carboxamide

Identifier Value Source(s)

IUPAC Name
4-chloropyridine-2-
carboxamide

[3]

Synonyms 4-Chloropicolinamide [1][3][4]

CAS Number 99586-65-9 [1][2][5]

Molecular Formula C₆H₅ClN₂O [1][2][5]

Molecular Weight 156.57 g/mol [1][2][5]

Appearance White to off-white solid/powder [1][2][5]

SMILES String NC(=O)c1cc(Cl)ccn1 [5]

| InChI Key | XIHHOUUTBZSYJH-UHFFFAOYSA-N |[3][5] |

Spectroscopic analysis provides a detailed fingerprint of the molecule. Mass spectrometry

confirms the molecular weight, while NMR spectroscopy elucidates the precise arrangement of

atoms.

Table 2: Key Spectroscopic Data for Structural Verification

Technique Data Highlights Source(s)

¹H NMR

(300MHz, DMSO-d₆) δ: 8.59
(d, J=5.2Hz, 1H), 8.18 (br s,
1H), 8.00 (d, J=2.0Hz, 1H),
7.79 (br s, 1H), 7.72 (dd,
J=5.2, 2.0Hz, 1H)

[6]

Mass Spec. (ESI+) m/z: 157.0 [M+H]⁺ [6][7]

ATR-IR

Spectra available via public

databases such as

SpectraBase.

[3]
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| UV-Vis | λmax: 268 nm (in Ethanol) |[2][7] |

Core Physicochemical Properties: Knowns and
Predictions
The physicochemical profile of a compound dictates its "drug-like" qualities. While some

physical properties like the melting point are well-documented, key parameters such as pKa

and LogP are often computationally predicted for novel or less-studied compounds and

demand experimental verification for high-confidence decision-making in a development

pipeline.

Table 3: Summary of Physicochemical Properties

Property Value Comments Source(s)

Melting Point 148 - 164 °C

Range reported
across various
commercial
suppliers.

[1][2]

Boiling Point ~298.1 °C

Predicted value;

compound may

decompose at high

temperatures.

[2][8]

LogP 0.7

Computationally

derived value;

experimental

determination is

recommended.

[3]

| pKa | ~14.49 | Predicted value for the amide proton; experimental validation is crucial. |[2][8] |

Gold-Standard Protocols for Experimental
Characterization
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To move beyond predicted values, rigorous experimental determination is essential. The

following sections detail the authoritative protocols for measuring aqueous solubility, pKa, and

LogP. These methods are designed to be self-validating and generate the high-quality data

required for regulatory submissions and predictive modeling.

Protocol: Aqueous Solubility Determination via OECD
105 Shake-Flask Method
Expertise & Causality: Aqueous solubility is a master variable controlling bioavailability. The

Shake-Flask method, as outlined in OECD Guideline 105, is the benchmark for its

determination.[9][10] Its principle is straightforward: establish a saturated solution at a

controlled temperature and measure the concentration of the dissolved analyte. This method is

chosen for its robustness and direct measurement of thermodynamic equilibrium solubility,

which is critical for biopharmaceutical classification. We maintain the temperature at 20 °C or

37 °C to simulate environmental and physiological conditions, respectively.[11]

Detailed Step-by-Step Methodology:

Preliminary Test: Add small, incremental amounts of 4-Chloropyridine-2-carboxamide to a

known volume of purified water (e.g., 10 mL) in a glass vial. After each addition, shake

vigorously for 10 minutes and visually inspect for undissolved particles. This establishes an

approximate solubility range.[11]

Equilibration: Prepare three separate glass flasks. To each, add an excess amount (e.g., 5-

fold the estimated solubility) of the compound.

Add a precise volume of purified water to each flask.

Seal the flasks and place them in a temperature-controlled shaker bath set to the desired

temperature (e.g., 20.0 ± 0.5 °C).[9]

Agitate the flasks for a minimum of 24 hours to ensure equilibrium is reached. A second time

point (e.g., 48 hours) is recommended to confirm that saturation has been maintained.

Sample Preparation: After equilibration, allow the flasks to stand undisturbed in the

temperature bath for at least 24 hours to let undissolved solids settle.
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Carefully withdraw an aliquot from the clear supernatant. To avoid aspirating solid particles,

use a glass syringe.

Immediately filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) into a clean

vial. This step is critical to separate the dissolved fraction from any colloidal or suspended

material.

Analysis: Quantify the concentration of 4-Chloropyridine-2-carboxamide in the filtrate

using a validated, stability-indicating analytical method, typically HPLC-UV. Prepare a

calibration curve using standards of known concentrations.

Calculation: The average concentration from the three replicate flasks is reported as the

aqueous solubility in g/L or mol/L.
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Preparation & Equilibration

Sampling & Analysis

1. Add excess compound
 to 3 replicate flasks

2. Add precise volume
 of purified water

3. Seal & agitate in
 temp-controlled bath

 (24-48h)

4. Let solids settle
 (24h)

5. Withdraw supernatant

6. Filter (0.22 µm)

7. Quantify concentration
 via HPLC-UV

8. Report average
 solubility

Click to download full resolution via product page

Fig 1. Workflow for Solubility Determination via Shake-Flask Method.
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Protocol: pKa Determination via Potentiometric Titration
Expertise & Causality: The ionization state of a molecule at physiological pH (~7.4) profoundly

impacts its absorption, distribution, and target engagement.[12] Potentiometric titration is the

definitive method for pKa determination due to its high precision and direct measurement of pH

changes upon addition of a titrant.[13][14] The inflection point of the resulting sigmoid curve,

where the molecule is 50% ionized, corresponds to the pKa.[15] Purging with nitrogen is a

critical step to eliminate dissolved CO₂, which can form carbonic acid and introduce artifacts

into the titration of basic compounds.[12]

Detailed Step-by-Step Methodology:

System Calibration: Calibrate the pH meter and electrode using at least three standard

aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[13]

Sample Preparation: Accurately weigh and dissolve 4-Chloropyridine-2-carboxamide in a

suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a

known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background

electrolyte like 0.15 M KCl.[13]

Inert Environment: Transfer the solution to a reaction vessel equipped with a magnetic stirrer.

Purge the solution with nitrogen for 10-15 minutes to displace dissolved CO₂.[12]

Initial pH Adjustment: For determining a basic pKa, titrate with a standardized acid (e.g., 0.1

M HCl). For an acidic pKa, titrate with a standardized base (e.g., 0.1 M NaOH). Adjust the

initial pH of the sample solution to be ~2 pH units below the expected pKa for a base, or ~2

pH units above for an acid.

Titration: Immerse the calibrated pH electrode and the titrant dispenser into the solution.

Begin the titration by adding small, precise increments of the titrant. Record the pH reading

after each addition, ensuring the reading is stable before proceeding.

Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-

axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which
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can be precisely located by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

Replication: Perform the titration in triplicate to ensure reproducibility and report the average

pKa with the standard deviation.[13]
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System Setup

Titration & Data Analysis

1. Calibrate pH meter
 (3 buffers)

2. Prepare analyte solution
 (1 mM in 0.15M KCl)

3. Purge with N2 to
 remove CO2

4. Add titrant (HCl/NaOH)
 in small increments

5. Record pH vs. Volume

6. Plot pH vs. Volume
 (Sigmoid Curve)

7. Calculate 1st derivative
 to find inflection point

pKa = pH at
 inflection point

Click to download full resolution via product page

Fig 2. Workflow for pKa Determination via Potentiometric Titration.
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Protocol: LogP Determination via Reverse-Phase HPLC
(RP-HPLC)
Expertise & Causality: Lipophilicity, expressed as the octanol-water partition coefficient (LogP),

is a key predictor of membrane permeability and metabolic stability. While the traditional shake-

flask method is the gold standard, it is labor-intensive.[16] The RP-HPLC method offers a high-

throughput alternative that is highly correlated with shake-flask results.[16][17] The principle

relies on the fact that the retention time (tR) of a compound on a nonpolar stationary phase

(like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known

LogP values, the LogP of the test compound can be accurately determined.[16][18]

Detailed Step-by-Step Methodology:

System and Mobile Phase: Use a calibrated HPLC system with a C18 column. The mobile

phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure

neutral compound state) and an organic modifier like methanol or acetonitrile.[17]

Calibration Standards: Prepare a set of 5-7 calibration standards—commercially available

compounds with well-documented LogP values that bracket the expected LogP of the test

compound.

Retention Time Measurement:

Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

Inject each calibration standard individually and record its retention time (t R).

Inject the 4-Chloropyridine-2-carboxamide sample and record its retention time.

Calculate Capacity Factor (k): For each compound (standards and sample), calculate the

capacity factor using the formula: k = (tR - t₀) / t₀.

Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against

their corresponding calculated log(k) values (x-axis). Perform a linear regression to obtain

the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be

>0.98 for a valid calibration.[16]
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Calculate LogP: Insert the log(k) value calculated for 4-Chloropyridine-2-carboxamide into

the regression equation to solve for its LogP.

Replication: Repeat the injection of the test compound at least three times to ensure the

reproducibility of the retention time and report the average LogP value.

Calibration

Sample Analysis

1. Inject standards
 with known LogP

2. Determine dead time (t0)
 with uracil

3. Calculate capacity factor (k)
 for each standard

4. Plot LogP vs. log(k)
 & generate regression line

7. Interpolate LogP from
 calibration curve

5. Inject test compound
 & record retention time (tR)

6. Calculate log(k)
 for test compound

LogP Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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